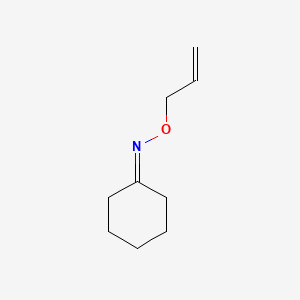

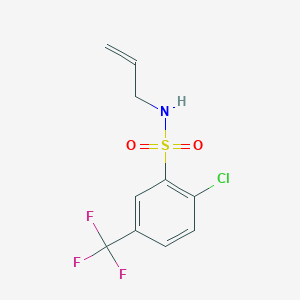

![molecular formula C14H16N6O2S B2376813 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034282-49-8](/img/structure/B2376813.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been investigated for its antibacterial properties. In a study by Zhang et al., a series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and characterized . Among these compounds, some exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin. Further exploration of the structure–activity relationship of these derivatives is ongoing.

Therapeutic Potential in Cardiovascular Disorders

Triazolo [4,3-a]pyrazine derivatives have been studied for their potential in treating cardiovascular disorders . These compounds exhibit various activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors. Their role in cardiovascular health warrants further investigation.

Treatment of Type 2 Diabetes

Research indicates that triazolo [4,3-a]pyrazine derivatives may have implications in type 2 diabetes treatment . For instance, the FDA-approved anti-diabetes drug sitagliptin phosphate is based on this scaffold. Understanding the mechanism of action and optimizing derivatives could lead to novel therapies for managing diabetes.

Potential in Hyperproliferative Disorders

Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. Triazolo [4,3-a]pyrazine derivatives have shown promise in this area . Researchers have identified a 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effects. Further studies may reveal additional applications in cancer therapy.

Neurokinin-3 Receptor Antagonists

Triazolo [4,3-a]pyrazine derivatives have been explored as neurokinin-3 receptor antagonists, which could be relevant for sex hormone disorders . Investigating their impact on hormonal regulation and related conditions is an active area of research.

Inflammation-Related Conditions

P2X7 antagonists derived from triazolo [4,3-a]pyrazine have shown promise as potential drug candidates for treating conditions accompanied by inflammation, including rheumatoid arthritis and neuropathic pain . These compounds target the P2X7 receptor, which plays a role in immune responses and inflammation.

Mecanismo De Acción

Target of Action

It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication

Biochemical Pathways

Given its potential antibacterial activity, it may impact pathways essential for bacterial growth and survival

Pharmacokinetics

Similar compounds have been synthesized and their structures characterized using various techniques . These techniques could potentially be used to study the pharmacokinetic properties of this compound in the future.

Result of Action

Similar compounds have shown moderate to good antibacterial activities

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-4-22-14-12-19-18-10(20(12)6-5-15-14)7-16-13(21)11-8(2)17-9(3)23-11/h5-6H,4,7H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOYTIKYSSFQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N=C(S3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

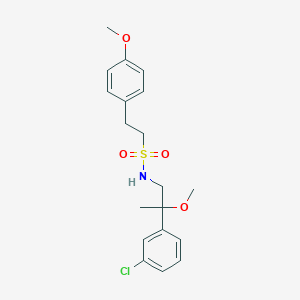

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)

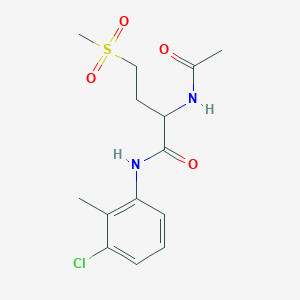

![8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2376732.png)

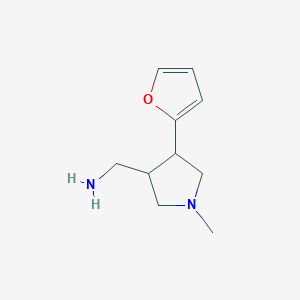

![1-Cycloheptyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2376733.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376734.png)

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2376738.png)

![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)

![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)